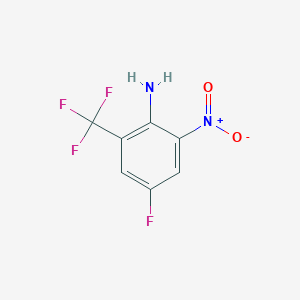

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves multi-step processes including fluorination, substitution, and reduction steps with an overall yield of about 50% (Yang Shijing, 2013). These methods highlight the complexity and challenges in synthesizing fluorinated aniline derivatives.

Molecular Structure Analysis

Studies on related fluorinated anilines, such as 4-nitro-3-(trifluoromethyl)aniline, using spectroscopic techniques (FT-IR, FT-Raman) and theoretical methods (DFT), reveal detailed information on vibrational, structural, and electronic properties. Such analyses show the significant impact of substituent groups on molecular and electronic properties (S. Saravanan, V. Balachandran, K. Viswanathan, 2014). The presence of fluorine, amino, and nitro groups notably influences the geometry of the benzene ring and its vibration modes.

Chemical Reactions and Properties

Fluoromethyl-2,4,6-trinitrophenylsulfonate, a compound with a somewhat related structure, showcases the reactivity of fluorinated compounds, enabling the electrophilic introduction of CH2F groups into selected nucleophiles. This reactivity is pivotal for understanding the chemical behavior of fluorinated anilines and their utility in synthesizing monofluoromethyl derivatives (M. Reichel et al., 2021).

Physical Properties Analysis

The synthesis and study of compounds like 4-fluoro-3-(trifluoromethyl)aniline provide insights into the physical properties of fluorinated anilines, such as their solvatochromism, photophysical properties, and the effects of fluorination on molecular reactivity and stability. Theoretical studies complement experimental findings, offering a deeper understanding of the influence of fluorine atoms on compound properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Molecular Properties

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline has been studied for its spectroscopic characteristics. A study by Saravanan, Balachandran, and Viswanathan (2014) explored the Fourier transform infrared (FT-IR) and FT-Raman spectra of this compound. They conducted a complete vibrational assignment and analysis of the fundamental modes, also using ab initio and DFT methods to study the vibrational, structural, thermodynamic, and electronic properties of the compound. This research is significant in understanding the molecular and electronic properties of such systems (Saravanan, Balachandran, & Viswanathan, 2014).

Potential in Nonlinear Optical (NLO) Materials

The compound has been identified as potentially useful in nonlinear optical (NLO) materials. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis on similar compounds. Their study provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential, and thermodynamic functions, which are crucial for developing NLO materials (Revathi et al., 2017).

Antimycobacterial Applications

In antimycobacterial research, Murugesan et al. (2008) synthesized several compounds from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline, which included structures related to 4-fluoro-2-nitro-6-(trifluoromethyl)aniline. They evaluated these compounds for antimycobacterial activities against Mycobacterium tuberculosis and found significant in vitro and in vivo activities, suggesting the potential of these compounds in treating tuberculosis (Murugesan et al., 2008).

Synthetic Chemistry and Material Science

The compound is also significant in the field of synthetic chemistry and material science. For example, Kulszewicz-Bajer et al. (2004) developed a new synthetic method involving the compound, which is valuable in creating aniline oligomers. These oligomers have applications in various fields, including electronics and materials science (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound can perform nucleophilic aromatic substitution , suggesting that it may interact with various biological targets.

Mode of Action

The ortho-substituted fluorine in 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution . This suggests that the compound may interact with its targets by substituting a nucleophile (a molecule that donates an electron pair) for a hydrogen atom in the target molecule. This can result in changes to the target molecule’s structure and function .

Biochemical Pathways

It is known that the compound can serve as a precursor for the synthesis of various bicyclic and tricyclic heterocycles , suggesting that it may influence multiple biochemical pathways.

Result of Action

Given its potential role in the synthesis of various heterocycles , it may have diverse effects depending on the specific context and targets involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Other factors, such as pH, presence of other chemicals, and specific biological environment, could also influence its action and efficacy .

Eigenschaften

IUPAC Name |

4-fluoro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278845 | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

CAS RN |

344-29-6 | |

| Record name | 344-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

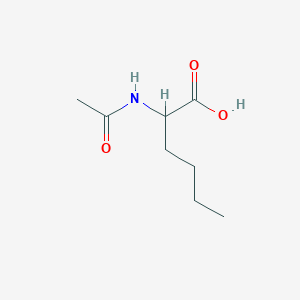

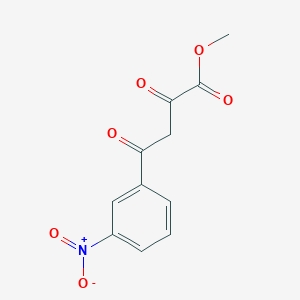

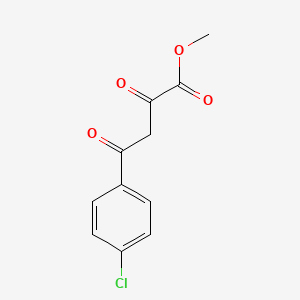

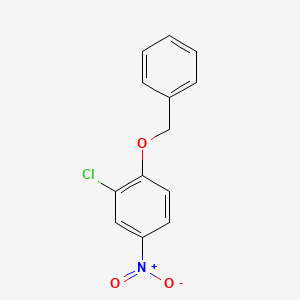

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)